molecular formula C9H11NO3 B1626603 3-(4-Nitrophenyl)propan-1-ol CAS No. 20716-25-0

3-(4-Nitrophenyl)propan-1-ol

Cat. No.: B1626603
CAS No.: 20716-25-0
M. Wt: 181.19 g/mol
InChI Key: VSMANSLTTPNSMB-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)propan-1-ol is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanol chain

Scientific Research Applications

3-(4-Nitrophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Safety data sheets suggest that “3-(4-Nitrophenyl)propan-1-ol” may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation .

Future Directions

Research into nitrophenyl compounds is ongoing. For instance, significant efforts have been made in recent years to identify more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS) . This research could potentially influence future studies involving “3-(4-Nitrophenyl)propan-1-ol”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)propan-1-ol typically involves the nitration of phenylpropanol. One common method includes the following steps:

    Nitration: Phenylpropanol is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position of the phenyl ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

    Substitution: Various halogenating agents, acids, or bases depending on the desired substitution

Major Products Formed

    Oxidation: Formation of 3-(4-Nitrophenyl)propanal or 3-(4-Nitrophenyl)propanoic acid

    Reduction: Formation of 3-(4-Aminophenyl)propan-1-ol

    Substitution: Formation of various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)propan-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenoxy)propan-1-ol: Similar structure but with an ether linkage instead of a direct carbon-carbon bond.

    4-Nitrophenylpropan-1-ol: Lacks the nitro group on the phenyl ring.

    3-(4-Aminophenyl)propan-1-ol: The nitro group is reduced to an amino group.

Uniqueness

3-(4-Nitrophenyl)propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

3-(4-nitrophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMANSLTTPNSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540361
Record name 3-(4-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20716-25-0
Record name 3-(4-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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